2-Fluoro-4-isopropoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related fluorobenzoic acid derivatives involves various chemical reactions and starting materials. For instance, the synthesis of 2-[(4-[18F]Fluorobenzoyloxy)methyl]-1,4-naphthalenedione, a potential hypoxia imaging agent, was achieved using 2-hydroxymethyl 1,4-naphthoquinone and 4-[18F]fluorobenzoic acid with dicyclohexyl carbodiimide as a coupling agent . Another synthesis approach for 2-fluoro-6-iodobenzoic acid used 2-amino-6-fluorobenzoic acid as a starting material, involving carboxyl group protection, diazotization, iodosubstitution, and deprotection steps . Additionally, 2-fluorobenzoylthiourea was synthesized from 2-fluorocarboxylic acid through acylchloration and acylation with 2-amino pyridine .
Molecular Structure Analysis
The molecular structure of fluorobenzoic acid derivatives is characterized by the presence of a fluorine atom, which can influence the electronic distribution and reactivity of the molecule. For example, in the structure of 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid, the 2-fluorobenzoyl group maintains a trans-cis conformation with respect to the thiono C=S bond, and the propionic acid group adopts an anti conformation . The presence of fluorine can also affect the hydrogen bonding patterns within the crystal structure, as seen in the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid .
Chemical Reactions Analysis
Fluorobenzoic acid derivatives can participate in various chemical reactions due to the reactivity of the carboxylic acid group and the influence of the fluorine atom. The papers provided do not detail specific reactions of 2-fluoro-4-isopropoxybenzoic acid but do mention the use of fluorobenzoic acids in coupling reactions and the potential for various substitutions on the benzene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorobenzoic acid derivatives are influenced by the substituents on the benzene ring. For instance, the presence of a fluorine atom can increase the acidity of the carboxylic acid group and affect the compound's boiling and melting points. The provided papers do not offer specific data on the physical and chemical properties of 2-fluoro-4-isopropoxybenzoic acid but do mention the high purity and stability of synthesized compounds, as well as their potential applications in medical imaging and other fields .
Scientific Research Applications
Biodegradation Studies
- Biodegradation by Sphingomonas sp. HB-1 : Studies on fluorobenzoates, including 2- and 4-fluorobenzoates, have revealed their biodegradation by specific bacteria. Sphingomonas sp. HB-1 can use 3-fluorobenzoate as a carbon and energy source, implicating potential biodegradation pathways for 2-fluoro-4-isopropoxybenzoic acid (Boersma et al., 2004).
Fluorobenzoates in Anaerobic Transformation
- Anaerobic Transformation Studies : Research using isomeric fluorophenols as analogues for phenol has led to the transformation of these compounds into fluorobenzoic acids. This includes the transformation of 2-fluorophenol, suggesting possible applications for understanding the anaerobic transformations of similar compounds like 2-fluoro-4-isopropoxybenzoic acid (Genthner, Townsend, & Chapman, 1989).
Application in Metal-Organic Frameworks
- Use in Metal-Organic Frameworks : The compound 2-fluorobenzoic acid has been used to prepare rare-earth clusters in metal-organic frameworks (MOFs). This suggests potential applications of 2-fluoro-4-isopropoxybenzoic acid in the synthesis or modification of MOF structures, given its structural similarity (Vizuet et al., 2021).
Liquid Chromatography and Sensitive Detection
- High-Performance Liquid Chromatography : Fluorinated benzoic acids, including compounds like 2-fluoro-4-isopropoxybenzoic acid, may find applications in high-performance liquid chromatography, particularly as precolumn fluorescent labeling reagents for amino acids (Watanabe & Imai, 1981).
properties
IUPAC Name |
2-fluoro-4-propan-2-yloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYMPARUPZDGHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379077 | |
Record name | 2-Fluoro-4-isopropoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-isopropoxybenzoic acid | |
CAS RN |
289039-81-2 | |
Record name | 2-Fluoro-4-(1-methylethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289039-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-isopropoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-fluoro-4-(1-methylethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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